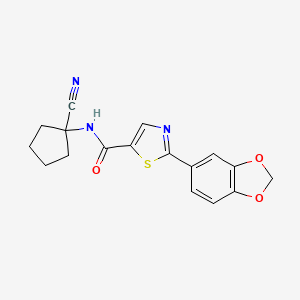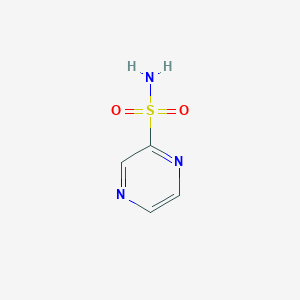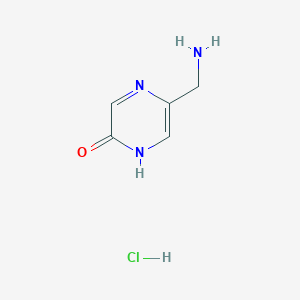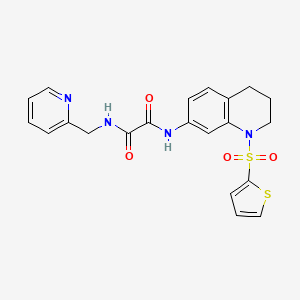
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and rings, including a pyridine ring, a thiophene ring, and a tetrahydroquinoline ring. These structures are common in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes several heterocyclic rings, which are rings containing at least one atom that is not carbon (in this case, nitrogen in the pyridine and tetrahydroquinoline rings, and sulfur in the thiophene ring). These rings are often seen in pharmaceutical compounds and can have various effects on the compound’s overall properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the heterocyclic rings in this compound could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives demonstrate significant utility in chemical synthesis and medicinal chemistry, evidenced by their roles in the formation of complex chemical structures. For instance, the synthesis of pyridine derivatives has been explored for their insecticidal properties against cowpea aphid, showcasing the versatility of pyridine-based compounds in developing agricultural chemicals (Bakhite et al., 2014). Furthermore, the ability to create complex structures through one-pot synthesis methods, as demonstrated by Yehia et al. (2002), underscores the compound's utility in streamlining medicinal chemistry processes (Yehia et al., 2002).
Photodynamic Therapy
Recent advancements have leveraged the chemical properties of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in developing therapeutic applications, particularly in photodynamic therapy for cancer treatment. The synthesis of iron(III) complexes with nitrogen heterocycles, such as pyridin-2-ylmethanamine derivatives, has shown promising results in photodynamic therapy for breast cancer, highlighting the potential of these compounds in medical research and treatment modalities (Zhu et al., 2019).
Ligand Design for Metal Complexation
The design of N,O-hybrid diamide ligands with N-heterocyclic skeletons, such as those derived from N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, has proven effective in the selective separation of actinides over lanthanides. This application is crucial for nuclear waste management and recycling processes, demonstrating the compound's relevance in environmental science and engineering (Meng et al., 2021).
Catalysis and Organic Synthesis
The compound and its derivatives have been utilized in catalytic processes, specifically in the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides. This application showcases the compound's utility in facilitating complex organic transformations, contributing to advancements in organic synthesis and catalysis (Shi et al., 2013).
Receptor Antagonism and Pharmaceutical Research
Explorations into the pharmaceutical potential of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives have identified their efficacy as receptor antagonists. Specifically, their application in modulating 5-HT6 receptor activity offers insights into the development of treatments for neurological disorders, illustrating the compound's significance in neuropharmacology and drug discovery (Zajdel et al., 2016).
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c26-20(23-14-17-6-1-2-10-22-17)21(27)24-16-9-8-15-5-3-11-25(18(15)13-16)31(28,29)19-7-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFVSTVXDBXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)
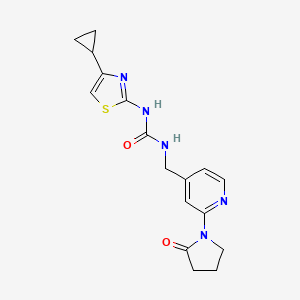
![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)
![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)
![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)
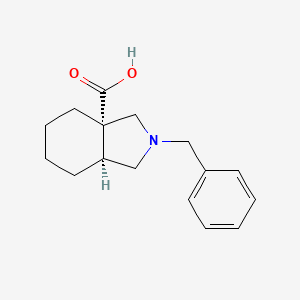
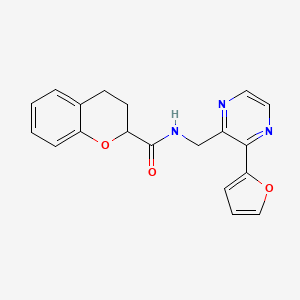
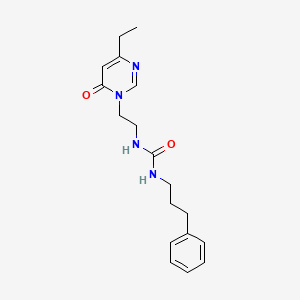

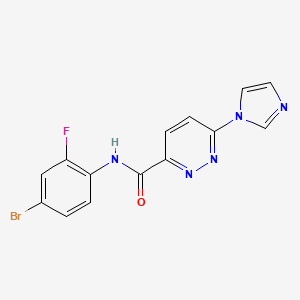
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
